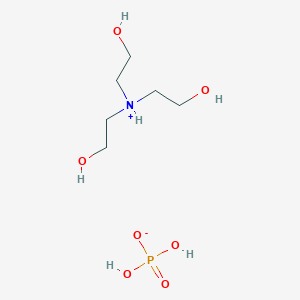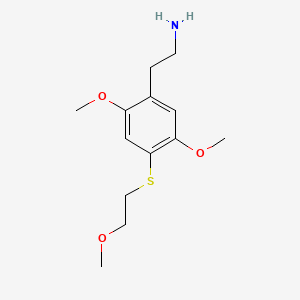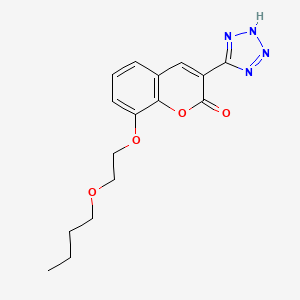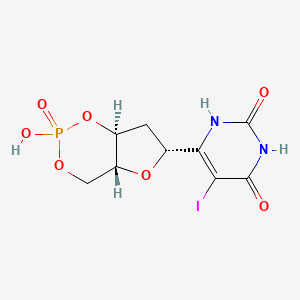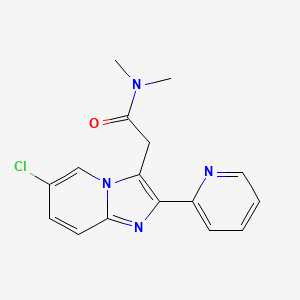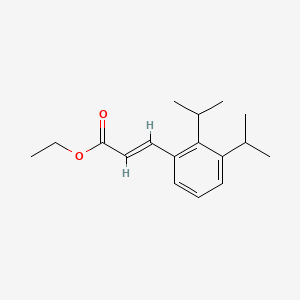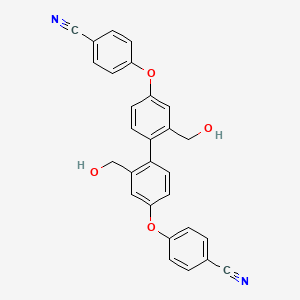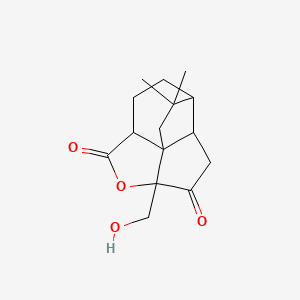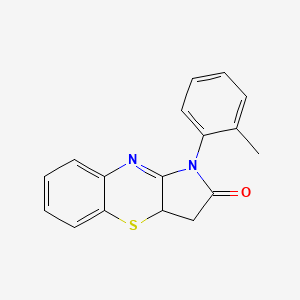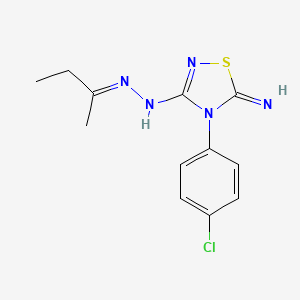
4-(4-Chlorophenyl)-5-imino-1,2,4-thiadiazolidin-3-one (1-methylpropylidene)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Chlorphenyl)-5-imino-1,2,4-thiadiazolidin-3-one (1-methylpropyliden)hydrazon ist eine chemische Verbindung mit der Summenformel C12H13ClN4S2.
Vorbereitungsmethoden
Die Synthese von 4-(4-Chlorphenyl)-5-imino-1,2,4-thiadiazolidin-3-one (1-methylpropyliden)hydrazon beinhaltet typischerweise die Reaktion von 4-Chlorphenylisothiocyanat mit Hydrazinderivaten unter kontrollierten Bedingungen. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Ethanol oder Methanol durchgeführt, und das Produkt wird durch Umkristallisation gereinigt .
Analyse Chemischer Reaktionen
4-(4-Chlorphenyl)-5-imino-1,2,4-thiadiazolidin-3-one (1-methylpropyliden)hydrazon durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Verbindung kann mit gängigen Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, was zur Bildung von Sulfoxiden oder Sulfonen führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung von Aminen oder anderen reduzierten Derivaten führt.
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.
Wissenschaftliche Forschungsanwendungen
4-(4-Chlorphenyl)-5-imino-1,2,4-thiadiazolidin-3-one (1-methylpropyliden)hydrazon hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Zwischenprodukt bei der Synthese anderer heterocyclischer Verbindungen und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Diese Verbindung hat sich als potenzielles antimikrobielles und antifungales Mittel erwiesen, was sie zu einem Gegenstand von Interesse in biologischen Studien macht.
Medizin: Forschungen haben gezeigt, dass Derivate dieser Verbindung entzündungshemmende und krebshemmende Eigenschaften haben können, was zu Untersuchungen ihrer potenziellen therapeutischen Anwendungen geführt hat.
Wirkmechanismus
Der Wirkmechanismus von 4-(4-Chlorphenyl)-5-imino-1,2,4-thiadiazolidin-3-one (1-methylpropyliden)hydrazon beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen. So wird angenommen, dass seine antimikrobielle Aktivität auf die Hemmung wichtiger Enzyme in mikrobiellen Zellen zurückzuführen ist, was zum Zelltod führt. In der Krebsforschung wird vermutet, dass es durch Aktivierung spezifischer Signalwege Apoptose in Krebszellen induziert .
Wirkmechanismus
The mechanism of action of 4-(4-Chlorophenyl)-5-imino-1,2,4-thiadiazolidin-3-one (1-methylpropylidene)hydrazone involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of key enzymes in microbial cells, leading to cell death. In cancer research, it is thought to induce apoptosis in cancer cells by activating specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Zu den ähnlichen Verbindungen zu 4-(4-Chlorphenyl)-5-imino-1,2,4-thiadiazolidin-3-one (1-methylpropyliden)hydrazon gehören andere Thiadiazolidinon-Derivate, wie zum Beispiel:
- 4-(4-Chlorphenyl)-5-imino-1,2,4-thiadiazolidin-3-one
- 4-(4-Methylphenyl)-5-imino-1,2,4-thiadiazolidin-3-one
- 4-(4-Fluorphenyl)-5-imino-1,2,4-thiadiazolidin-3-one
Diese Verbindungen teilen sich ähnliche Kernstrukturen, unterscheiden sich aber in ihren Substituenten, was zu Variationen in ihren biologischen Aktivitäten und Anwendungen führen kann.
Eigenschaften
CAS-Nummer |
115370-85-9 |
|---|---|
Molekularformel |
C12H14ClN5S |
Molekulargewicht |
295.79 g/mol |
IUPAC-Name |
N-[(E)-butan-2-ylideneamino]-4-(4-chlorophenyl)-5-imino-1,2,4-thiadiazol-3-amine |
InChI |
InChI=1S/C12H14ClN5S/c1-3-8(2)15-16-12-17-19-11(14)18(12)10-6-4-9(13)5-7-10/h4-7,14H,3H2,1-2H3,(H,16,17)/b14-11?,15-8+ |
InChI-Schlüssel |
VHPWGPHNIJHVKG-GBMQTWKSSA-N |
Isomerische SMILES |
CC/C(=N/NC1=NSC(=N)N1C2=CC=C(C=C2)Cl)/C |
Kanonische SMILES |
CCC(=NNC1=NSC(=N)N1C2=CC=C(C=C2)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


